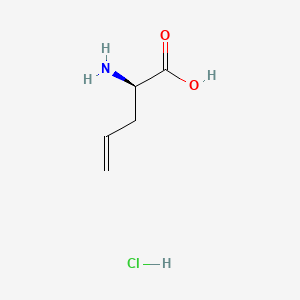

D-2-Allylglycine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R)-2-aminopent-4-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDZZOWASZMNQW-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108412-04-0 | |

| Record name | D-2-Allylglycine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of D-2-Allylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Allylglycine hydrochloride, the D-enantiomer of the convulsant agent allylglycine, serves as a critical control compound in neuroscience research. While its counterpart, L-allylglycine, is a well-established inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, D-2-allylglycine exhibits significantly lower potency. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, focusing on its interaction with GAD, its metabolic fate, and its use in experimental neuroscience. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to offer a thorough understanding for researchers in drug development and neurobiology.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its synthesis is predominantly catalyzed by the enzyme glutamate decarboxylase (GAD). The inhibition of GAD leads to a reduction in GABA levels, disrupting this delicate balance and resulting in neuronal hyperexcitability, which can manifest as seizures.

Allylglycine, a glycine derivative, has been instrumental as a research tool for studying the GABAergic system and modeling epilepsy.[1][2] Crucially, the biological activity of allylglycine is stereoselective, with the L-enantiomer being the potent, convulsant agent.[1] this compound is the corresponding D-enantiomer and is primarily utilized as a negative control to demonstrate the stereospecificity of the effects observed with L-allylglycine. This guide will delineate the core mechanism of action of this compound, emphasizing its comparative pharmacology with the L-enantiomer.

Core Mechanism of Action: Stereoselective Inhibition of Glutamate Decarboxylase (GAD)

The primary molecular target of allylglycine is glutamate decarboxylase (GAD). However, the inhibitory activity is almost exclusively associated with the L-enantiomer.

L-Allylglycine: This enantiomer acts as a pro-drug. In vivo, it is metabolized to 2-keto-4-pentenoic acid, a potent inhibitor of GAD.[3] This metabolite irreversibly inhibits GAD, leading to a significant and rapid decrease in GABA synthesis.

This compound: In stark contrast, the D-enantiomer is a very weak inhibitor of GAD.[3] Its use in research is pivotal for demonstrating that the convulsant and GABA-lowering effects of allylglycine are not due to non-specific actions but are a direct consequence of the stereoselective inhibition of GAD by the L-enantiomer and its metabolite.

Quantitative Data on GAD Inhibition

The disparity in the inhibitory potency between the enantiomers of allylglycine and their metabolites is evident in the available quantitative data.

| Compound | Target | Inhibition Constant (Ki) | Species/Tissue |

| D-2-Allylglycine | Glutamate Decarboxylase (GAD) | ~50 mM (in vitro)[3] | Not Specified |

| L-Allylglycine | Glutamate Decarboxylase (GAD) | Weak inhibitor in vitro[3] | Not Specified |

| 2-Keto-4-pentenoic acid (metabolite of L-allylglycine) | Glutamate Decarboxylase (GAD) | ~1 µM (in vitro)[3] | Not Specified |

Signaling Pathways and Downstream Effects

The profound biological effects of allylglycine are a direct consequence of the disruption of the GABAergic signaling pathway. As D-2-allylglycine is a very weak inhibitor of GAD, it does not significantly impact this pathway. The following diagram illustrates the mechanism of the active L-enantiomer to provide context for the inactive nature of the D-form.

Caption: GABA synthesis pathway and its inhibition by the active metabolite of L-allylglycine.

Neurotoxicity

The neurotoxicity associated with allylglycine is primarily linked to the convulsant activity of the L-enantiomer. The severe, recurrent seizures induced by L-allylglycine can lead to excitotoxic neuronal damage. There is no direct evidence to suggest that this compound is neurotoxic at concentrations where it is used as a control.

It is important to distinguish this from the neurotoxicity of glycine itself at high concentrations, which is mediated through the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[4][5] However, studies specifically investigating the neurotoxic effects of this compound are lacking.

Experimental Protocols

This compound is almost exclusively used in experimental protocols as a negative control alongside its active L-enantiomer to establish the stereoselectivity of an observed effect.

In Vitro GAD Inhibition Assay

This protocol provides a method to assess the direct inhibitory effects of this compound on GAD activity in brain homogenates.

Objective: To determine the IC50 or Ki of this compound for GAD.

Materials:

-

Brain tissue (e.g., rodent cortex or cerebellum)

-

Homogenization buffer (e.g., phosphate buffer with pyridoxal-5'-phosphate)

-

This compound

-

L-Glutamic acid (substrate)

-

Reagents for GABA detection (e.g., HPLC with fluorescence detection or spectrophotometric assay)

Procedure:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate and use the supernatant as the source of GAD.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for a specified time.

-

Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid. Incubate at 37°C.

-

Reaction Termination: Stop the reaction (e.g., by adding acid).

-

GABA Quantification: Measure the amount of GABA produced using a suitable method.

-

Data Analysis: Calculate the percentage of GAD inhibition at each concentration of this compound and determine the IC50 or Ki value.

Caption: A generalized workflow for an in vitro GAD inhibition assay.

In Vivo Seizure Induction (as a Control)

This protocol describes the administration of this compound to animals as a negative control in studies of allylglycine-induced seizures.

Objective: To demonstrate that this compound does not induce seizures, in contrast to L-allylglycine.

Materials:

-

This compound

-

L-Allylglycine (as a positive control)

-

Sterile saline

-

Rodents (e.g., mice or rats)

-

Observation chamber

-

Seizure scoring scale (e.g., Racine scale)

Procedure:

-

Animal Preparation: Acclimatize animals and record baseline behavior.

-

Drug Preparation: Dissolve this compound and L-allylglycine in sterile saline.

-

Administration: Administer equimolar doses of this compound, L-allylglycine, or vehicle (saline) to different groups of animals (e.g., via intraperitoneal injection).

-

Behavioral Observation: Place animals in an observation chamber and monitor for seizure activity for a defined period. Score the severity and latency of any behavioral changes.

-

Data Analysis: Compare the incidence, severity, and latency of seizures between the different treatment groups.

Caption: Logical relationship in a study demonstrating the stereoselectivity of allylglycine-induced seizures.

Conclusion

This compound's primary role in neuroscience research is that of an essential negative control. Its core mechanism of action is characterized by its profound lack of inhibitory activity towards glutamate decarboxylase, the enzyme responsible for GABA synthesis. This stands in stark contrast to its L-enantiomer, which, through its metabolic conversion to a potent GAD inhibitor, serves as a reliable tool for inducing experimental seizures. The use of this compound is therefore indispensable for unequivocally demonstrating that the neurophysiological and behavioral effects of L-allylglycine are a direct and stereoselective consequence of GAD inhibition and the subsequent reduction in GABAergic neurotransmission. Future research could further refine our understanding by providing more precise quantitative measures of its weak interaction with GAD and exploring any potential off-target effects at higher concentrations.

References

- 1. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual effect of glycine on NMDA-induced neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Quest for D-2-Allylglycine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Allylglycine, a non-proteinogenic amino acid, holds a significant place in the annals of neuroscience research. Its historical importance is intrinsically linked to the study of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis, allylglycine became an invaluable tool for inducing convulsions in animal models, thereby providing a platform to investigate the mechanisms of epilepsy and the role of GABAergic neurotransmission in maintaining neural homeostasis. This technical guide delves into the historical context of D-2-allylglycine synthesis, presenting a timeline of its development from early, inefficient methods to modern, highly enantioselective strategies. We will explore detailed experimental protocols for key synthetic methodologies and provide a comparative analysis of the biological activities of the D- and L-enantiomers, supported by quantitative data.

Historical Context of Synthesis

The synthesis of allylglycine dates back to the early 20th century, with initial methods being laborious and low-yielding. A 1947 patent by the American Cyanamid Company highlighted the economic and practical limitations of these early approaches, which were described as being of "theoretical interest because of their cost."[1] These initial syntheses were typically two-step processes.

A significant advancement came with the development of a single-step process, also detailed in the 1947 patent, which involved the reaction of chloroacetic acid with an excess of allylamine.[1] This method offered a more cost-effective and scalable route to racemic allylglycine, paving the way for its broader use in research.

However, the true potential of allylglycine as a research tool could only be fully realized with the ability to isolate and study its individual enantiomers. The development of stereoselective and enantioselective synthesis methods in the late 20th and early 21st centuries marked a pivotal moment in the history of D-2-allylglycine synthesis. These advanced techniques allowed for the preparation of the D-enantiomer with high purity, enabling researchers to dissect the specific roles of each stereoisomer in biological systems.

Modern Enantioselective Synthesis of D-2-Allylglycine

A significant breakthrough in the enantioselective synthesis of D-amino acids, including D-2-allylglycine, was reported by Walsh and colleagues in 2002.[2][3] This methodology involves a three-step sequence: the catalytic asymmetric vinylation of an aldehyde, an Overman rearrangement, and oxidative cleavage of the resulting allylic amine.

Experimental Protocols

Step 1: Asymmetric Vinylation of an Aldehyde

This step establishes the chiral center of the target amino acid.

-

Reaction: An aldehyde is reacted with a vinylating agent in the presence of a chiral catalyst to produce a chiral allylic alcohol.

-

Detailed Protocol (Adapted from Walsh et al., 2002):

-

To a solution of the chiral ligand, (1R,2S)-N-pyrrolidinylnorephedrine (0.1 mmol), in anhydrous toluene (5 mL) at 0 °C is added diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol).

-

The mixture is stirred for 30 minutes, and then a solution of the aldehyde (e.g., propionaldehyde for the synthesis of an allylglycine precursor, 1.0 mmol) in toluene (2 mL) is added.

-

A solution of vinylating agent, such as divinylzinc or a vinylboronic ester, is then added dropwise.

-

The reaction is stirred at 0 °C for 24-48 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude allylic alcohol is purified by flash column chromatography.

-

Step 2: Overman Rearrangement

This key step introduces the nitrogen atom with a[4][4]-sigmatropic rearrangement.[4][5][6]

-

Reaction: The chiral allylic alcohol is converted to an allylic trichloroacetimidate, which then undergoes a thermal or metal-catalyzed rearrangement to form an allylic trichloroacetamide.

-

Detailed Protocol (Adapted from Overman et al.):

-

To a solution of the chiral allylic alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C is added a catalytic amount of sodium hydride.

-

Trichloroacetonitrile (1.2 mmol) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 1-2 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude allylic trichloroacetimidate.

-

The crude imidate is dissolved in a high-boiling solvent such as xylene or toluene and heated to reflux (typically 110-140 °C) for several hours to effect the rearrangement. The reaction can be monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting allylic trichloroacetamide is purified by flash column chromatography.

-

Step 3: Oxidative Cleavage of the Allylic Amine

The final step unmasks the carboxylic acid functionality.[7][8]

-

Reaction: The allylic trichloroacetamide is first hydrolyzed to the corresponding allylic amine, which is then subjected to oxidative cleavage to yield the D-amino acid.

-

Detailed Protocol:

-

The allylic trichloroacetamide (1.0 mmol) is dissolved in a mixture of methanol and water, and a base such as potassium carbonate or sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is neutralized, and the allylic amine is extracted with an organic solvent.

-

The solvent is removed, and the crude allylic amine is dissolved in a mixture of a suitable organic solvent (e.g., carbon tetrachloride or acetonitrile) and water.

-

A catalytic amount of ruthenium(III) chloride hydrate is added, followed by the portion-wise addition of an oxidizing agent such as sodium periodate or potassium permanganate at 0 °C.

-

The reaction is stirred at room temperature for several hours until the starting material is consumed.

-

The reaction is quenched with a reducing agent (e.g., sodium bisulfite), and the mixture is filtered.

-

The aqueous layer is washed with an organic solvent, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid D-2-allylglycine is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

-

Quantitative Data for Synthesis

| Step | Product | Typical Yield | Typical Enantiomeric Excess (ee) |

| 1. Asymmetric Vinylation | Chiral Allylic Alcohol | 80-95% | >95% |

| 2. Overman Rearrangement | Allylic Trichloroacetamide | 75-90% | >95% |

| 3. Oxidative Cleavage | D-2-Allylglycine | 60-80% | >95% |

Biological Activity and Mechanism of Action

D-2-Allylglycine's primary biological effect is the induction of seizures, a consequence of its inhibition of glutamate decarboxylase (GAD).[9] GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate. By inhibiting GAD, allylglycine leads to a reduction in brain GABA levels, disrupting the excitatory/inhibitory balance and causing neuronal hyperexcitability.

It is important to note that both enantiomers of allylglycine are biologically active; however, the L-enantiomer is significantly more potent as a convulsant and GAD inhibitor.[1][9]

Comparative Biological Activity of D- and L-Allylglycine

| Parameter | D-2-Allylglycine | L-2-Allylglycine | Reference |

| Convulsant Activity | Less potent | Potent convulsant | [1] |

| GAD Inhibition (in vitro) | Weaker inhibitor | More potent inhibitor | [9] |

Signaling Pathway of GAD Inhibition by D-2-Allylglycine

The inhibition of GAD by D-2-allylglycine sets off a cascade of events within the central nervous system. The following diagram illustrates the key steps in this pathway.

Caption: Signaling pathway of GAD inhibition by D-2-Allylglycine.

Experimental Workflow for GAD Inhibition Assay

A common method to assess the inhibitory potential of compounds like D-2-allylglycine on GAD is a spectrophotometric assay.[10][11]

Caption: Experimental workflow for a GAD inhibition assay.

Conclusion

The journey of D-2-allylglycine synthesis from its early, economically challenging origins to the sophisticated, highly enantioselective methods of today mirrors the broader advancements in organic chemistry. This evolution has provided neuroscientists with a crucial tool to unravel the complexities of GABAergic neurotransmission and its role in neurological disorders. The ability to synthesize enantiomerically pure D-2-allylglycine has been instrumental in delineating the stereospecific interactions of this molecule with its biological targets. As research continues to explore the intricate balance of excitation and inhibition in the brain, the historical context and technical understanding of D-2-allylglycine synthesis remain highly relevant for the development of novel therapeutics for epilepsy and other conditions characterized by neuronal hyperexcitability.

References

- 1. benchchem.com [benchchem.com]

- 2. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]

- 3. A general, highly enantioselective method for the synthesis of D and L alpha-amino acids and allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Overman Rearrangement [organic-chemistry.org]

- 6. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by C-N bond cleavage [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

D-2-Allylglycine Hydrochloride: A Technical Guide to its Function as a Glutamate Decarboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate balance of neurotransmission within the central nervous system (CNS), the roles of excitatory and inhibitory signals are paramount for maintaining neural homeostasis. Glutamate, the primary excitatory neurotransmitter, and γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter, are the key modulators of this equilibrium. The synthesis of GABA from glutamate is a critical control point, catalyzed by the enzyme glutamate decarboxylase (GAD). Inhibition of GAD disrupts this balance, leading to a reduction in GABAergic tone and a state of neuronal hyperexcitability.

D-2-Allylglycine hydrochloride, a derivative of the amino acid glycine, serves as a tool in neuroscience research to probe the consequences of reduced GABA synthesis. While its isomer, L-allylglycine, is a more potent convulsant agent, the study of D-2-allylglycine provides valuable insights into the stereospecific interactions with GAD. This technical guide offers an in-depth exploration of this compound as a GAD inhibitor, detailing its mechanism of action, comparative efficacy, and the experimental protocols used to characterize its effects.

Mechanism of Action

The primary mechanism of action of allylglycine involves the inhibition of glutamate decarboxylase.[1][2] However, allylglycine itself is a relatively weak inhibitor of GAD in vitro. Its significant effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a more potent inhibitor of GAD.[3] This conversion is thought to be mediated by a transaminase enzyme.

The inhibition of GAD by KPA is a complex process involving the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP). GAD is a PLP-dependent enzyme where PLP is covalently attached to a lysine residue in the active site through a Schiff base linkage. KPA acts as an irreversible inhibitor, also known as a "suicide inhibitor," by interacting with the PLP cofactor within the active site of GAD, leading to the inactivation of the enzyme.[3]

dot

Comparative Quantitative Data

While both stereoisomers of allylglycine inhibit GAD, the L-isomer is significantly more potent in its biological effects. The following table summarizes the comparative data for the D- and L-isomers of allylglycine. It is important to note that specific IC50 values for the direct inhibition of GAD by D-2-allylglycine are not widely reported, with research focusing on the more active L-isomer.

| Parameter | D-Allylglycine | L-Allylglycine | Reference |

| GAD Inhibition | Less potent inhibitor | More potent inhibitor | [4] |

| Convulsive Activity | Weaker proconvulsant | Potent proconvulsant | [4] |

| Effect on GABA Levels | Moderate reduction | Significant reduction | [5] |

Signaling Pathways and Downstream Effects

The inhibition of GAD by D-2-allylglycine and its active metabolite leads to a cascade of events stemming from the depletion of GABA. This disrupts the excitatory/inhibitory balance in the brain, resulting in increased neuronal excitability.

dot

Experimental Protocols

A variety of methods can be employed to measure GAD activity and its inhibition by compounds such as this compound. The choice of assay depends on the specific research question, available equipment, and desired sensitivity.

HPLC-Based GAD Activity Assay

This method offers a non-radioactive and highly specific approach to quantify GAD activity by measuring the amount of GABA produced.[6]

-

Principle: The enzymatic reaction is carried out, and the product, GABA, is derivatized to allow for detection by HPLC with UV or fluorescence detectors.

-

Methodology:

-

Enzyme Preparation: Brain tissue (e.g., cortex or cerebellum) is homogenized in an ice-cold buffer (e.g., 50 mM potassium phosphate, pH 7.2) containing pyridoxal 5'-phosphate (a GAD cofactor) and a protease inhibitor. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.

-

Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Enzymatic Reaction: The reaction is initiated by adding the substrate, L-glutamate. The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding a strong acid, such as trichloroacetic acid or perchloric acid, which precipitates the proteins.

-

Derivatization: The supernatant, containing the newly synthesized GABA, is derivatized with a fluorogenic or chromogenic agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride).[6][7]

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.

-

Quantification: The amount of GABA is quantified by comparing the peak area to a standard curve generated with known concentrations of GABA.

-

Calculation: GAD activity is expressed as the amount of GABA produced per unit of time per amount of protein (e.g., nmol/min/mg protein). The inhibitory effect of this compound is determined by calculating the percentage of GAD activity remaining at each inhibitor concentration.

-

Colorimetric GAD Activity Assay

This method provides a simpler, high-throughput alternative to HPLC-based assays.[8][9]

-

Principle: The production of GABA is coupled to a colorimetric reaction that can be measured using a spectrophotometer or microplate reader.

-

Methodology:

-

Enzyme Preparation and Reaction: The enzyme preparation, pre-incubation with the inhibitor, and enzymatic reaction are performed similarly to the HPLC-based assay.

-

Colorimetric Reaction: After stopping the enzymatic reaction, the supernatant is mixed with reagents that react with GABA to produce a colored product. For example, a reaction with ninhydrin or a phenol-hypochlorite reagent can be used.[4][8]

-

Spectrophotometric Measurement: The absorbance of the colored product is measured at the appropriate wavelength.

-

Quantification and Calculation: The concentration of GABA is determined from a standard curve, and the GAD activity and inhibition are calculated as described for the HPLC method.

-

dot

In Vivo Microdialysis

To assess the effects of this compound on extracellular GABA levels in the brain of a living animal, in vivo microdialysis is a powerful technique.[10][11]

-

Principle: A microdialysis probe is implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including GABA, diffuse across the probe's semi-permeable membrane into the collected dialysate.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum).

-

Baseline Collection: The probe is perfused with aCSF at a slow, constant flow rate, and dialysate samples are collected at regular intervals to establish a baseline level of extracellular GABA.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Dialysate collection continues after drug administration to monitor changes in extracellular GABA concentrations over time.

-

GABA Analysis: The GABA concentration in the dialysate samples is typically measured using a highly sensitive method such as HPLC with fluorescence or mass spectrometry detection.[12][13]

-

Data Analysis: The changes in extracellular GABA levels are expressed as a percentage of the baseline levels.

-

Conclusion

This compound serves as a valuable research tool for investigating the role of the GABAergic system in the central nervous system. Its action as an inhibitor of glutamate decarboxylase, primarily through its active metabolite, leads to a reduction in GABA synthesis and subsequent neuronal hyperexcitability. While less potent than its L-isomer, the study of D-2-allylglycine provides important information on the stereoselectivity of GAD inhibition. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the biochemical and physiological effects of this compound, contributing to a deeper understanding of GABAergic neurotransmission in health and disease.

References

- 1. Allylglycine - Wikipedia [en.wikipedia.org]

- 2. Allylglycine — Wikipédia [fr.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Colorimetric Determination of GABA in GAD Activity Assay [spkx.net.cn]

- 9. researchgate.net [researchgate.net]

- 10. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurochemical profile of D-allylglycine versus L-allylglycine.

An In-depth Technical Guide on the Neurochemical Profiles of D-allylglycine versus L-allylglycine

Executive Summary

This technical guide provides a comprehensive analysis of the distinct neurochemical profiles of D-allylglycine and L-allylglycine, two stereoisomers of a glycine derivative known for their proconvulsant properties. The primary mechanism of action for both compounds is the inhibition of glutamate decarboxylase (GAD), the key enzyme in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] A reduction in GABAergic transmission disrupts the delicate balance between neuronal excitation and inhibition, leading to hyperexcitability and seizures.[1][4] This guide details the significant differences in their potency, metabolic pathways, and resulting neurochemical effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)

Both D- and L-allylglycine exert their primary neurochemical effect by inhibiting glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[1][2][3] The resulting decrease in GABA synthesis leads to a reduction of inhibitory neurotransmission in the central nervous system, which can precipitate convulsive seizures.[1][4]

A critical distinction between the two isomers lies in their potency and metabolic activation. L-allylglycine is a significantly more potent proconvulsant in vivo.[5] This is largely attributed to its metabolism into 2-keto-4-pentenoic acid, a more potent inhibitor of GAD.[5][6] In contrast, the activity of D-allylglycine is dependent on its conversion by D-amino acid oxidase, an enzyme with a more restricted distribution in the brain, primarily located in the brain stem and cerebellum.[7]

Quantitative Data Presentation

The following tables provide a comparative summary of the quantitative effects of D- and L-allylglycine.

Table 1: Comparative Convulsive Activity

| Stereoisomer | Animal Model | Route of Administration | Effective Dose for Seizure Induction | Latency to Seizure Onset | Key Observations | Reference(s) |

| L-Allylglycine | Photosensitive Baboon (Papio papio) | Intravenous | 150-200 mg/kg | - | Induced brief focal or generalized seizures. | [7] |

| Sprague-Dawley Rat | Intraperitoneal | 150 mg/kg | - | Induced convulsive behaviors. | [8] | |

| Sprague-Dawley Rat | Intranigral injection | 200 µg | - | Induced convulsive behaviors. | [8] | |

| Mouse | Intraperitoneal | ED50: 1.0 mmol/kg (DL-allylglycine) | 44-240 min (DL-allylglycine) | - | [9] | |

| D-Allylglycine | Photosensitive Baboon (Papio papio) | Intravenous | 780 mg/kg | - | Produced vertical nystagmus and increased extensor motor tone, but no spontaneous seizures. | [7] |

| Photosensitive Baboon (Papio papio) | Intravenous | 500-750 mg/kg | Slower onset than L-allylglycine | Enhanced the natural syndrome of photosensitive epilepsy to a lesser and more variable extent than L-allylglycine. | [7] |

Table 2: Comparative Effects on GABA Levels and GAD Activity

| Stereoisomer | Effect on GABA Levels | GAD Inhibition Profile | Notes | Reference(s) |

| L-Allylglycine | Generalized decrease in brain GABA concentrations (-32% to -54% in rat cortex, cerebellum, and hippocampus).[4] | Considered a weak inhibitor in vitro, but its metabolite, 2-keto-4-pentenoic acid, is a potent GAD inhibitor.[5] | Leads to decreased GABA immunoreactivity in brain regions such as the hippocampus and cerebellum.[10] | [4][5][10] |

| D-Allylglycine | Regional decreases in cerebral GABA concentrations.[11] | Requires metabolic conversion by D-amino acid oxidase to become an active GAD inhibitor.[7] | The neurochemical effects are more localized to brain areas with high concentrations of D-amino acid oxidase, such as the brain stem and cerebellum.[7] | [7][11][12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Allylglycine inhibits GABA synthesis by targeting GAD.

Caption: A typical experimental workflow for studying allylglycine.

Experimental Protocols

In Vitro GAD Inhibition Assay

This protocol is a generalized method adapted from published studies for determining GAD activity.[5]

-

Principle: The enzymatic activity of GAD is determined by measuring the production of GABA from its substrate, glutamate. The inhibitory effect of D- and L-allylglycine is assessed by comparing enzyme activity in their presence versus their absence.

-

Procedure:

-

Prepare a brain homogenate from a suitable animal model (e.g., rat or mouse).

-

Set up reaction tubes containing the brain homogenate, the GAD cofactor pyridoxal 5'-phosphate (PLP), and a suitable buffer.

-

Pre-incubate the enzyme preparation with varying concentrations of D- or L-allylglycine.

-

Initiate the reaction by adding the substrate, L-glutamic acid.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a strong acid, such as trichloroacetic acid.

-

Centrifuge the samples to pellet the precipitated protein.

-

The supernatant, containing the newly synthesized GABA, is reacted with a colorimetric reagent like ninhydrin.

-

Measure the absorbance of the resulting colored product using a spectrophotometer.

-

Calculate GAD activity based on a standard curve of known GABA concentrations and determine the percentage of inhibition.

-

Animal Model of Allylglycine-Induced Seizures

This protocol is a generalized procedure based on published studies.[5]

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Dissolve D- or L-allylglycine in a suitable vehicle, such as saline.

-

Administer the solution to the animals, typically via intraperitoneal (IP) injection. A range of doses should be tested to establish a dose-response relationship.

-

Immediately after injection, place the animals in an observation chamber.

-

Observe and record the latency to the onset of various seizure behaviors (e.g., myoclonic jerks, focal seizures, generalized tonic-clonic seizures) for a predetermined period.

-

The severity of the seizures can be scored using a standardized scale, such as the Racine scale.

-

References

- 1. Allylglycine - Wikipedia [en.wikipedia.org]

- 2. Allylglycine — Wikipédia [fr.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Allylglycine hydrochloride is the dextrorotatory enantiomer of allylglycine, a glycine derivative known for its convulsant properties. While its counterpart, L-allylglycine, is a well-documented inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis, the primary pharmacological actions of this compound are characterized by a significantly lower potency in this regard. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the core pharmacological actions of this compound, focusing on its mechanism of action, comparative quantitative data, and detailed experimental protocols. It is primarily utilized in research as a negative control to elucidate the stereospecific effects of L-allylglycine.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its synthesis is predominantly catalyzed by the enzyme glutamate decarboxylase (GAD).[1][2] The inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory equilibrium and resulting in neuronal hyperexcitability, which can manifest as seizures.[2]

Allylglycine has been instrumental as a research tool for studying the GABAergic system and modeling epilepsy.[3] However, the pharmacological effects of allylglycine are stereospecific. This guide focuses on the D-enantiomer, this compound, highlighting its distinct pharmacological profile in comparison to the more active L-enantiomer.

Mechanism of Action

The primary pharmacological target of allylglycine is glutamate decarboxylase (GAD).[2] However, D-2-allylglycine is a significantly less potent inhibitor of GAD compared to L-2-allylglycine.[4] The convulsant activity of L-allylglycine is largely attributed to its in vivo metabolic conversion to 2-keto-4-pentenoic acid, a potent GAD inhibitor.[3][5] The metabolic fate of D-2-allylglycine has not been extensively studied, but its weak in vivo effects suggest it is likely not converted to a potent GAD inhibitor to the same extent as the L-isomer.

The established mechanism for GAD inhibition by the active metabolite of L-allylglycine involves an interaction with the pyridoxal-5'-phosphate (PLP) cofactor essential for GAD activity. It is hypothesized that D-2-allylglycine's interaction with GAD is stereochemically less favorable, resulting in minimal inhibition of GABA synthesis.

Signaling Pathway

The principal signaling pathway affected by allylglycine is the GABAergic pathway. By inhibiting GAD, the synthesis of GABA from glutamate is reduced, leading to decreased activation of GABA receptors and consequently, diminished inhibitory neurotransmission.

Quantitative Data

Quantitative data specifically for this compound's inhibition of GAD is scarce in the literature, primarily because its effects are minimal compared to the L-isomer. The available information consistently points to its significantly lower potency.

| Parameter | D-Allylglycine | L-Allylglycine | Reference |

| GAD Inhibition | Less potent inhibitor | More potent inhibitor (especially in vivo due to metabolic conversion) | [4] |

| Convulsive Activity | Significantly weaker convulsant | Potent convulsant | [4] |

Further research is required to establish specific IC50 or Ki values for D-2-Allylglycine on GAD.

Experimental Protocols

Due to its limited biological activity, this compound is most commonly used as a control in experiments investigating the effects of L-allylglycine. The following are generalized protocols where D-2-allylglycine would be substituted for L-allylglycine as a negative control.

In Vivo Administration for Seizure Induction (Control Group)

This protocol outlines the intraperitoneal (IP) administration of this compound in rodents as a control for seizure studies.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Rodent species (e.g., Wistar or Sprague-Dawley rats, 200-250g)

-

Animal scale

-

Syringes and needles (25-27 gauge)

-

Observation chamber

Procedure:

-

Animal Preparation: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Solution Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. The concentration should match that of the L-allylglycine solution being tested.

-

Administration: Gently restrain the animal and administer the calculated volume of the this compound solution via intraperitoneal (IP) injection. An injection volume of approximately 1 ml/kg is standard.[3]

-

Observation: Immediately place the animal in a clean, transparent observation chamber. Continuously observe for any behavioral changes for a period identical to the observation time for the L-allylglycine treated group.

In Vitro GAD Inhibition Assay (Control)

This protocol describes a spectrophotometric assay to measure GAD activity and demonstrates the weak inhibitory effect of this compound.

Principle: The enzymatic activity of GAD is determined by measuring the amount of GABA produced from glutamate. The GABA concentration can be quantified using a colorimetric reaction.[4]

Materials:

-

Brain tissue homogenate (as a source of GAD)

-

Phosphate buffer (e.g., 0.1 M, pH 7.2)

-

Pyridoxal-5'-phosphate (PLP)

-

L-Glutamic acid

-

This compound

-

Reagents for GABA detection (e.g., ninhydrin)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare brain tissue homogenates in cold phosphate buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound.

-

Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid.

-

GABA Detection: Stop the reaction and react the mixture with a colorimetric reagent like ninhydrin.

-

Measurement: Measure the absorbance of the resulting colored product using a spectrophotometer.

-

Calculation: Calculate the GAD activity based on a standard curve of known GABA concentrations and determine the percentage of inhibition.

Conclusion

The primary pharmacological action of this compound is characterized by its very weak inhibition of glutamate decarboxylase, the rate-limiting enzyme in GABA synthesis. Unlike its L-enantiomer, it does not induce significant convulsant activity and is therefore a valuable tool in neuroscience research as a negative control. Its use allows for the definitive attribution of the GAD-inhibitory and proconvulsant effects to the stereochemical configuration of L-allylglycine. Future research could further elucidate the metabolic pathway of this compound to fully understand the stereospecific differences in allylglycine's pharmacology.

References

Investigating the Role of D-2-Allylglycine in GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of D-2-Allylglycine, a compound utilized in neuroscience research to investigate the dynamics of GABAergic neurotransmission. As an inhibitor of glutamic acid decarboxylase (GAD), the key enzyme in the synthesis of γ-aminobutyric acid (GABA), D-2-Allylglycine serves as a tool to induce a state of reduced GABAergic tone, leading to increased neuronal excitability. This document details the mechanism of action, comparative effects of its stereoisomers, and provides detailed experimental protocols for its study. Quantitative data, primarily available for the more potent L- and DL-isomers, are presented to offer a comparative context. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a comprehensive understanding of its application in research.

Introduction: The GABAergic System and the Role of GAD

The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD), which exists in two isoforms, GAD65 and GAD67.[2] Inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance and resulting in neuronal hyperexcitability, which can manifest as seizures.[2]

D-2-Allylglycine, a derivative of the amino acid glycine, is an inhibitor of GAD.[3] However, research indicates that it is a less potent inhibitor compared to its stereoisomer, L-Allylglycine.[4] The potent convulsant effects observed in vivo, particularly with the L-isomer, are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more potent inhibitor of GAD.[2] Due to its role in modulating GABAergic neurotransmission, D-2-Allylglycine is a valuable tool for studying the mechanisms underlying epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Mechanism of Action

The primary mechanism of action of allylglycine stereoisomers is the inhibition of glutamic acid decarboxylase (GAD).[3] This inhibition ultimately leads to a decrease in the synthesis of GABA.

Figure 1: Simplified signaling pathway of GABAergic neurotransmission and the inhibitory action of D-2-Allylglycine on GAD.

The inhibition of GAD by allylglycine is a complex process. While D-2-Allylglycine itself is a weak inhibitor, its metabolite, 2-keto-4-pentenoic acid, is a more potent, irreversible "suicide" inhibitor of GAD.[2] This metabolite forms a covalent bond with the pyridoxal phosphate (PLP) cofactor at the active site of the enzyme, rendering it inactive.

Quantitative Data on the Effects of Allylglycine

Quantitative data specifically for D-2-Allylglycine is limited in the available literature, as research has predominantly focused on the more potent L- and DL-isomers. The following tables summarize the available data for these isomers to provide a comparative context.

Table 1: In Vitro Inhibition of Glutamic Acid Decarboxylase (GAD)

| Compound | IC50 / Inhibition Range | Species/Tissue | Notes |

| D-Allylglycine | Data not readily available | - | Generally considered a weak inhibitor. |

| L-Allylglycine | 1-80 mM | Mouse Brain | Weak inhibitor in vitro.[4] |

| DL-Allylglycine | ~40-60% inhibition | Mouse Brain | Inhibition observed before seizure onset.[5] |

| 2-Keto-4-pentenoic acid | Significantly more potent than allylglycine | Mouse Brain | The primary active metabolite responsible for in vivo effects.[2] |

Table 2: In Vivo Effects on GABA Levels and Convulsant Activity

| Compound | Dose | Effect on GABA Levels | Convulsant Activity (ED50) | Species |

| D-Allylglycine | Not specified | Less pronounced reduction compared to L-isomer | Data not readily available | Rat[6][7] |

| L-Allylglycine | 1.2 mmol/kg, i.p. | Decreased concentration in cerebellum, pons, medulla, striatum, cortex, and hippocampus | - | Mouse[8] |

| DL-Allylglycine | 1.0 mmol/kg, i.p. | - | 1.0 mmol/kg | Mouse[5] |

| DL-Allylglycine | 30-40 mg/kg, i.v. | Marked decrease in brain GABA concentration | Induces seizures | Cat[9] |

Experimental Protocols

In Vitro GAD Activity Assay (Spectrophotometric Method)

This protocol outlines a general method for determining GAD activity and the inhibitory potential of compounds like D-2-Allylglycine.

Materials:

-

Brain tissue homogenate (e.g., from rat cortex)

-

Phosphate buffer (0.1 M, pH 7.2)

-

Pyridoxal-5'-phosphate (PLP)

-

L-Glutamic acid

-

D-2-Allylglycine (or other inhibitors)

-

Trichloroacetic acid (TCA)

-

Ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold phosphate buffer containing PLP. Centrifuge the homogenate and use the supernatant as the enzyme source.

-

Inhibitor Pre-incubation: In test tubes, pre-incubate the enzyme preparation with varying concentrations of D-2-Allylglycine for a defined period (e.g., 15 minutes) at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid to the tubes. Incubate at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA.

-

GABA Quantification:

-

Centrifuge the samples to pellet precipitated protein.

-

React the supernatant, which contains the newly synthesized GABA, with ninhydrin reagent.

-

Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength.

-

-

Data Analysis: Calculate GAD activity based on a standard curve of known GABA concentrations. Determine the percentage of inhibition by comparing the enzyme activity in the presence and absence of D-2-Allylglycine.

Figure 2: General workflow for an in vitro GAD inhibition assay.

In Vivo Measurement of Brain GABA Levels using HPLC

This protocol describes the measurement of GABA concentrations in brain tissue following the administration of D-2-Allylglycine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[10]

Materials:

-

Animal model (e.g., rat or mouse)

-

D-2-Allylglycine

-

Saline (for injection)

-

Brain tissue homogenization buffer

-

Perchloric acid

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Animal Treatment: Administer D-2-Allylglycine via intraperitoneal (i.p.) injection at the desired dose. A control group should receive a saline injection.

-

Tissue Collection: At a predetermined time point after injection, euthanize the animal and rapidly dissect the brain region of interest on ice.

-

Sample Preparation:

-

Homogenize the brain tissue in a suitable buffer.

-

Deproteinize the homogenate by adding perchloric acid and then centrifuge.

-

Filter the supernatant.

-

-

Derivatization:

-

Mix a known volume of the supernatant with the OPA derivatizing reagent.

-

Incubate for a short period at room temperature to allow the reaction to complete.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized amino acids on the C18 column using an appropriate mobile phase.

-

Detect the GABA-OPA derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

-

Data Analysis: Quantify the GABA concentration by comparing the peak area to a standard curve generated with known concentrations of GABA.

In Vivo Electrophysiology

This protocol provides a general framework for recording neuronal activity in vivo following the administration of D-2-Allylglycine.

Materials:

-

Animal model (e.g., rat)

-

Anesthesia

-

Stereotaxic apparatus

-

Recording electrodes (e.g., single tungsten microelectrodes or multi-electrode arrays)

-

Amplifier and data acquisition system

-

D-2-Allylglycine

Procedure:

-

Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.

-

Electrode Implantation: Slowly lower the recording electrode(s) to the desired depth within the target brain region.

-

Baseline Recording: Record spontaneous neuronal firing (single-unit or multi-unit activity) to establish a stable baseline.

-

Drug Administration: Administer D-2-Allylglycine (e.g., via i.p. injection).

-

Post-injection Recording: Continue to record neuronal activity to observe changes in firing rate, bursting activity, and other electrophysiological parameters.

-

Data Analysis: Analyze the recorded spike trains to quantify changes in neuronal firing patterns before and after drug administration.

Figure 3: Workflow for an in vivo electrophysiology experiment with D-2-Allylglycine.

Downstream Effects of Reduced GABAergic Neurotransmission

The inhibition of GAD by D-2-Allylglycine and the subsequent reduction in GABA synthesis lead to a cascade of downstream effects, primarily characterized by increased neuronal excitability.

-

Disinhibition: Reduced GABA release onto postsynaptic neurons leads to a decrease in inhibitory postsynaptic potentials (IPSPs), making the neurons more susceptible to depolarization by excitatory inputs.

-

Increased Firing Rate: The shift in the excitatory/inhibitory balance results in an increased firing rate of individual neurons and enhanced network activity.[11]

-

Seizure Activity: In a state of significant GABAergic hypofunction, the uncontrolled, synchronized firing of large populations of neurons can lead to the generation of seizures.[5]

Figure 4: Logical flow from GAD inhibition to seizure activity.

Conclusion

D-2-Allylglycine, while less potent than its L-isomer, remains a relevant tool for the investigation of GABAergic neurotransmission. Its ability to inhibit GAD and consequently reduce GABA levels provides a means to study the fundamental role of GABA in maintaining neuronal homeostasis and the pathophysiology of disorders associated with GABAergic dysfunction. This guide has provided an overview of its mechanism of action, a compilation of the available comparative quantitative data, and detailed experimental protocols to facilitate its use in a research setting. Further research is warranted to fully elucidate the specific quantitative effects of the D-isomer on various aspects of GABAergic function.

References

- 1. acnp.org [acnp.org]

- 2. benchchem.com [benchchem.com]

- 3. Allylglycine - Wikipedia [en.wikipedia.org]

- 4. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Chronic administration of DL-allyl-glycine into the neostriatum, disorganises the firing modes of the nigral dopaminergic neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Allylglycine-Induced Convulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning allylglycine-induced convulsions. Allylglycine, a glycine derivative, is a potent convulsant agent extensively used in neuroscience research to model epilepsy and investigate the role of the GABAergic system in neuronal excitability.[1][2] Its primary mechanism of action is the inhibition of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][3][4] By reducing GABA levels, allylglycine disrupts the delicate balance between neuronal excitation and inhibition, leading to a state of hyperexcitability that manifests as seizures.[2][5] This guide details the quantitative data from key studies, outlines experimental protocols for seizure induction, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of GABA Synthesis

Allylglycine's convulsant properties stem from its ability to inhibit glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[1][6] It is important to note that allylglycine itself is a relatively weak inhibitor of GAD in vitro.[4][7] Its potent effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentanoic acid, which is a more potent inhibitor of GAD.[8] This inhibition leads to a significant decrease in GABA concentrations in the brain, thereby reducing GABAergic neurotransmission and causing neuronal hyperexcitability and seizures.[2][5][9]

The inhibition of GAD by allylglycine's active metabolite is an irreversible process, often referred to as "suicide inhibition," and involves the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP).[4]

Quantitative Data on Allylglycine-Induced Seizures

The following tables summarize key quantitative data from studies on allylglycine-induced convulsions in various animal models.

Table 1: Efficacy and Potency of Allylglycine in Inducing Seizures in Mice

| Parameter | Value | Animal Model | Route of Administration | Reference |

| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) | [5][7] |

| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Mice | Not Specified | [5][10] |

| LD₅₀ (median dose) | 147-195 mg/kg | Mice | Intraperitoneal (i.p.) | [3] |

Table 2: Pharmacodynamic Effects of Allylglycine in Mice

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) | [5][7] |

| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) | [5][7] |

| Time to Maximal GAD Inhibition | Just before or during seizure activity | Mice | Intraperitoneal (i.p.) | [5][7] |

Table 3: Neurotransmitter Level Changes Following Allylglycine-Induced Seizures in Rats

| Brain Region | Neurotransmitter | Percent Change | Animal Model | Route of Administration | Reference |

| Cortex, Cerebellum, Hippocampus | GABA | -32% to -54% | Rat | Intravenous (i.v.) | [11] |

| Cortex, Cerebellum, Hippocampus | Glutamine | +10% to +53% | Rat | Intravenous (i.v.) | [11] |

| Cortex | Aspartate | -14% | Rat | Intravenous (i.v.) | [11] |

Table 4: Effective Doses and Concentrations in Other Animal Models

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Effective Dose (induces seizures) | 100-250 mg/kg | Rat | Intraperitoneal (i.p.) | [12][13] |

| Effective Dose (induces seizures) | 2.4 mmol/kg | Rat | Intravenous (i.v.) | [11][12] |

| Effective Concentration Range | 30 - 300 mM | Zebrafish Larvae | Immersion | [5][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide protocols for key experiments involving allylglycine.

Protocol 1: Induction of Seizures in Mice with (+)-Allylglycine

This protocol outlines the procedure for inducing seizures in mice for behavioral and electrophysiological assessment.[5]

1.1. Materials:

-

(+)-Allylglycine

-

Sterile 0.9% saline solution

-

Animal balance

-

Syringes (1 mL) with 25-27 gauge needles

-

Observation chambers (e.g., clear Plexiglas cages)

-

Video recording equipment (optional)

-

EEG recording system (optional)

1.2. Preparation of (+)-Allylglycine Solution:

-

Calculate the required amount of (+)-allylglycine based on the desired dose (e.g., 1.0 mmol/kg) and the number of animals.[5]

-

Dissolve the weighed (+)-allylglycine in sterile 0.9% saline to the desired final concentration. Gentle warming may be necessary to aid dissolution.[5]

-

Ensure the solution is clear and fully dissolved. Prepare the solution fresh on the day of the experiment.[5]

1.3. Animal Handling and Injection:

-

Use adult male or female mice (e.g., C57BL/6, 8-12 weeks old).[5] Note that female rats have been shown to be more susceptible to allylglycine-induced seizures.[5][12][13]

-

Weigh each animal accurately before injection to calculate the precise volume of the (+)-allylglycine solution to be administered.[5]

-

Administer the (+)-allylglycine solution via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.[5]

1.4. Behavioral Observation and Seizure Scoring:

-

Immediately after injection, place the mouse in an individual observation chamber.[5][12]

-

Continuously record the animal's behavior for at least 4 hours.[5][12]

-

Score seizure activity using a modified Racine scale, observing for behaviors such as myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.[12]

1.5. Electroencephalography (EEG) Recording (Optional):

-

For a more detailed analysis of seizure activity, implant EEG electrodes into the skull over relevant brain regions (e.g., hippocampus, cortex) at least one week prior to the experiment.[12]

-

Connect the animal to the EEG recording system and record brain electrical activity before and after (+)-allylglycine administration.[12]

Protocol 2: Immunohistochemistry for GABA in Brain Tissue

This protocol details the immunocytochemical staining of GABA in brain tissue from (+)-allylglycine-treated animals to visualize the reduction in GABAergic neurons or terminals.[2]

2.1. Materials:

-

Brain tissue from control and (+)-allylglycine-treated animals

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Sucrose solutions for cryoprotection

-

Cryostat or vibrating microtome

-

Primary antibody against GABA

-

Fluorescently labeled secondary antibody

-

Mounting medium

-

Fluorescence microscope

2.2. Procedure:

-

Tissue Preparation: Perfuse animals with PBS followed by 4% PFA. Post-fix the brain in 4% PFA and then cryoprotect in graded sucrose solutions.

-

Sectioning: Section the brain tissue using a cryostat or vibrating microtome.

-

Staining:

-

Wash sections in PBS.

-

Incubate with a primary antibody specific for GABA.

-

Wash sections and incubate with a fluorescently labeled secondary antibody.

-

-

Mounting and Imaging: Mount the stained sections on slides with an appropriate mounting medium and visualize using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of allylglycine research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Allylglycine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Drug Resistance in Epilepsy: Clinical Impact, Potential Mechanisms, and New Innovative Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

D-2-Allylglycine: A Technical Guide for Investigating GABA Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1][2] D-2-Allylglycine (D-2-AG), along with its more commonly studied L- and DL-isomers, serves as a potent and invaluable tool for researchers and drug development professionals to probe the intricacies of GABA synthesis pathways. By irreversibly inhibiting glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, allylglycine provides a robust method to acutely decrease GABA levels, thereby inducing a state of neuronal hyperexcitability and allowing for the detailed study of downstream physiological and pathological consequences.[3][4] This technical guide provides a comprehensive overview of D-2-allylglycine, its mechanism of action, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in the laboratory.

Introduction: The GABAergic System and the Role of D-2-Allylglycine

The synthesis of GABA from glutamate is a critical step in regulating neuronal activity.[5][6] This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD), which exists in two isoforms, GAD65 and GAD67.[7][8] GAD requires pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor for its activity.[6] Inhibition of GAD leads to a rapid depletion of GABA stores, disrupting the excitatory/inhibitory balance in the brain and resulting in increased neuronal firing, which can manifest as seizures.[3][4]

Allylglycine, a derivative of the amino acid glycine, is a well-established inhibitor of GAD.[3][4][9] While allylglycine itself is a relatively weak inhibitor, its in vivo potency is attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more potent inhibitor of GAD.[3][9][10] The L-isomer, L-allylglycine, is a more potent inhibitor of GAD than the D-isomer.[9] However, both D- and L-allylglycine can induce convulsions and lead to regional changes in cerebral GABA concentrations.[11] For this reason, allylglycine has become a standard tool for inducing experimental seizures in animal models to study the pathophysiology of epilepsy and to screen for potential anticonvulsant therapies.[3][12]

Mechanism of Action

D-2-Allylglycine exerts its effects by inhibiting the synthesis of GABA. The primary signaling pathway affected is the GABAergic system.

dot graph "GABA_Synthesis_Pathway_and_D2AG_Inhibition" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124", arrowhead=normal];

// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAD [label="Glutamate\nDecarboxylase (GAD)", fillcolor="#FBBC05", fontcolor="#202124"]; GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; D2AG [label="D-2-Allylglycine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite [label="2-Keto-4-pentenoic acid\n(Active Metabolite)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glutamate -> GAD [label="Substrate"]; GAD -> GABA [label="Catalyzes"]; D2AG -> Metabolite [label="Metabolic\nConversion"]; Metabolite -> GAD [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible nodes for alignment {rank=same; Glutamate; D2AG;} {rank=same; GAD; Metabolite;} {rank=same; GABA;} } caption { content: "Inhibition of GABA Synthesis by D-2-Allylglycine."; }

The inhibition of GAD by the active metabolite of allylglycine leads to a rapid and significant decrease in the synthesis of GABA.[3] This reduction in GABAergic tone disrupts the balance between neuronal excitation and inhibition, leading to hyperexcitability and the generation of seizures.[3] A decrease in GABA synthesis results in reduced activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors, leading to diminished neuronal inhibition.[3]

Quantitative Data: Effects of Allylglycine on GABA Levels and Seizure Activity

The following tables summarize quantitative data from various studies on the effects of allylglycine.

| Compound | Dose | Route of Administration | Animal Model | Effect on Brain GABA Concentration | Reference |

| DL-Allylglycine | 0.8 mmol/kg | i.p. | Mouse | Marked decrease | [12] |

| L-Allylglycine | High concentrations (1-80 mM) | in vitro | - | Inhibits GAD | [9] |

| D- and L-Allylglycine | Not specified | Not specified | Rat | Regional changes in cerebral GABA concentration | [11] |

| Compound | Dose | Route of Administration | Animal Model | Observed Seizure Activity | Reference |

| DL-Allylglycine | 30-40 mg/kg | i.v. | Cat (kindled) | Photically induced seizures | [12] |

| L-Allylglycine | Not specified | Injection into posterior hypothalamus | Rat | Caused substantial increases in heart rate | [9] |

| D- and L-Allylglycine | Not specified | Not specified | Rat | Convulsions | [11] |

Experimental Protocols

In Vivo Seizure Induction in Rodents

This protocol describes a general procedure for inducing seizures in rodents using allylglycine to study epilepsy and screen anticonvulsant drugs.

Materials:

-

D-2-Allylglycine (or DL-Allylglycine)

-

Sterile saline (0.9% NaCl)

-

Rodents (e.g., mice or rats)

-

Syringes and needles for injection

-

Observation chamber

-

Electroencephalogram (EEG) recording equipment (optional)

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.

-

Drug Preparation: Dissolve D-2-Allylglycine in sterile saline to the desired concentration. A typical dose for DL-Allylglycine is 0.8 mmol/kg, administered intraperitoneally (i.p.).[12]

-

Baseline Recording: Record baseline behavior and/or EEG for a predetermined period before drug administration.

-

Drug Administration: Inject the prepared allylglycine solution i.p.

-

Seizure Monitoring: Immediately after injection, place the animal in an observation chamber and monitor for seizure activity. Seizures can be scored using a standardized scale (e.g., the Racine scale). If using EEG, record continuously to monitor for epileptiform discharges.

-

Data Analysis: Quantify seizure parameters such as latency to the first seizure, duration of seizures, and seizure severity.

Measurement of GABA Levels Following Allylglycine Treatment

This protocol outlines a method for measuring GABA concentrations in brain tissue after allylglycine administration using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Brain tissue from control and allylglycine-treated animals

-

Homogenization buffer

-

Reagents for protein precipitation (e.g., perchloric acid)

-

HPLC system with a C18 column

-

Derivatizing agent (e.g., o-phthalaldehyde, OPA)

-

GABA standards

Procedure:

-

Tissue Preparation: Rapidly dissect the brain region of interest and homogenize in an appropriate buffer on ice.

-

Deproteinization: Precipitate proteins from the homogenate using an acid like perchloric acid. Centrifuge to pellet the protein and collect the supernatant.

-

Derivatization: Mix the supernatant with the OPA derivatizing reagent. This reaction should be timed precisely and protected from light.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC column. The separated GABA derivative is detected by a fluorescence detector.

-

Quantification: Generate a standard curve using known concentrations of GABA standards. Calculate the GABA concentration in the samples based on the standard curve.

Logical Relationships and Downstream Effects